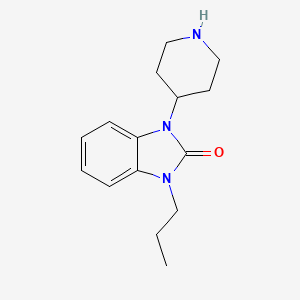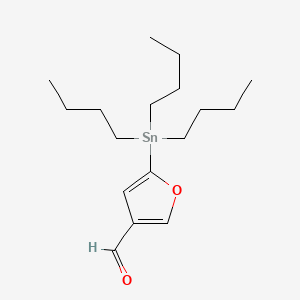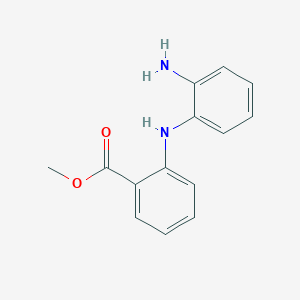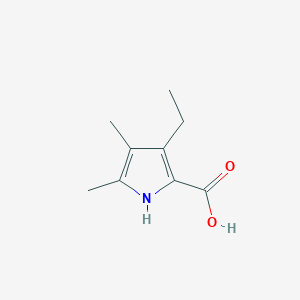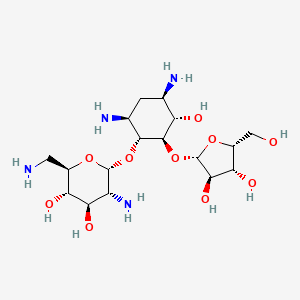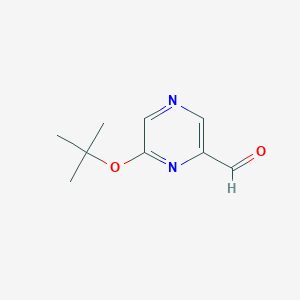![molecular formula C14H9ClN4 B8743669 2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile CAS No. 116355-37-4](/img/structure/B8743669.png)
2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile is a complex organic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
The synthesis of 2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile typically involves multiple steps, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Industrial production methods often employ these synthetic routes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is recognized as a “drug prejudice” scaffold due to its potential therapeutic properties . It is also used in material science for its structural properties, making it valuable in the development of new materials and technologies . Additionally, its derivatives are explored for their biological activities, including antibacterial, antifungal, and anticancer properties .
Mechanism of Action
The mechanism of action of 2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[4,5-b]pyridines . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
116355-37-4 |
|---|---|
Molecular Formula |
C14H9ClN4 |
Molecular Weight |
268.70 g/mol |
IUPAC Name |
2-chloro-5-imidazo[1,2-a]pyridin-6-yl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H9ClN4/c1-9-12(6-11(7-16)14(15)18-9)10-2-3-13-17-4-5-19(13)8-10/h2-6,8H,1H3 |
InChI Key |
NNPIKJHXTIOEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C2=CN3C=CN=C3C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
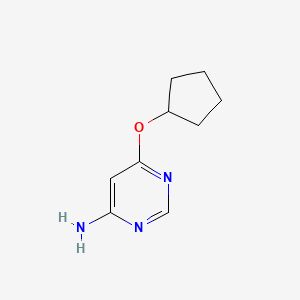
![3-benzyl-2-hydroxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8743598.png)


